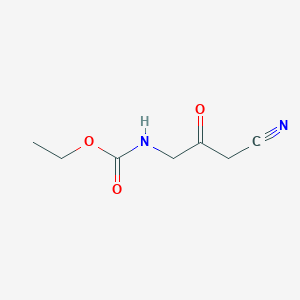

Ethyl (3-cyano-2-oxopropyl)carbamate

Description

Properties

CAS No. |

77362-39-1 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

ethyl N-(3-cyano-2-oxopropyl)carbamate |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)9-5-6(10)3-4-8/h2-3,5H2,1H3,(H,9,11) |

InChI Key |

RJRIMGSKOBPMRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Amine-Chloroformate Coupling

The most direct route involves reacting 3-amino-2-oxopropyl cyanide with ethyl chloroformate. This method mirrors carbamate syntheses documented in fatty acid amide hydrolase (FAAH) inhibitor studies.

Procedure :

- Synthesis of 3-amino-2-oxopropyl cyanide :

- Reaction with ethyl chloroformate :

- The amine (1.0 equiv) is treated with ethyl chloroformate (1.05 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature.

- Workup : The mixture is washed with brine, dried over MgSO4, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product.

Cyanide Substitution on Halogenated Precursors

An alternative approach substitutes a halogen atom in ethyl (3-halo-2-oxopropyl)carbamate with cyanide.

Procedure :

- Synthesis of ethyl (3-bromo-2-oxopropyl)carbamate :

- Cyanide substitution :

Yield : ~65% (based on analogous diazo transfer reactions).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Amine-chloroformate coupling | 74% | 24 h | Moderate |

| Cyanide substitution | 65% | 6 h | High |

The amine-chloroformate route offers higher yields and scalability, while the substitution method is faster but requires hazardous cyanide reagents.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Triethylamine (1.3 equiv) accelerates carbamate formation by neutralizing HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-cyano-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (3-cyano-2-oxopropyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (3-cyano-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- Ethyl carbamate (urethane): The parent compound lacking the 3-cyano and 2-oxo substituents. It is carcinogenic and forms synergistically toxic interactions with ethanol in alcoholic beverages .

- Isopropyl carbamate : Substitutes the ethyl group with an isopropyl chain. Exhibits enhanced enzymatic stability and comparable activity in constitutive androstane receptor (CAR) inverse agonism (IC₅₀ = 680 nM vs. ethyl carbamate’s 687 nM) .

- tert-Butyl carbamate : Larger substituent reduces CAR inverse agonistic activity (IC₅₀ = 1,030 nM), highlighting steric hindrance effects .

- 5-Isopropylisoxazol-3-yl dimethylcarbamate : A heterocyclic carbamate with isoxazole and dimethylcarbamate groups, demonstrating structural versatility in pesticidal applications .

Toxicity and Regulatory Implications

Ethyl carbamate’s carcinogenicity is well-documented, with synergistic effects observed when co-ingested with ethanol . In contrast, structural modifications can alter toxicity:

- Regulatory thresholds : Ethyl carbamate in beverages exceeds safety limits in 48.7% of Chinese白酒 (baijiu) samples, prompting distillation strategies (e.g.,壶式 distillation reduces EC by 92.76%) . Analogous compounds may require similar mitigation measures.

Q & A

Q. What are the optimal synthetic routes for Ethyl (3-cyano-2-oxopropyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of carbamate derivatives often involves nucleophilic substitution or condensation reactions. For analogous compounds (e.g., ethyl carbamate derivatives), protocols typically use ethyl chloroformate or carbamoyl chloride reacting with amines or alcohols under controlled pH and temperature. For example, carbamate synthesis in emphasizes inert atmospheres (argon/nitrogen) and low temperatures (0–5°C) to minimize side reactions. Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of activating agents) and monitoring via TLC or HPLC . Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used for carbamates. For ethyl carbamate, GC-MS achieves detection limits as low as 10 µg/L with derivatization (e.g., 9-xanthydrol for fluorescence) . HPLC methods (C18 columns, acetonitrile/water mobile phases) offer precision with intra-day RSD <1% for related compounds . For structural confirmation, nuclear magnetic resonance (NMR) and X-ray crystallography (as in ) are critical, particularly for verifying cyano and carbamate functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound are limited, analogous carbamates (e.g., ethyl carbamate) require precautions due to carcinogenicity . Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with skin. Emergency measures include rinsing exposed areas with water and consulting safety data sheets (SDS) for first-aid guidelines . Waste disposal must comply with environmental regulations, particularly for halogenated solvents used in synthesis .

Advanced Research Questions

Q. How does the metabolic activation of this compound compare to ethyl carbamate, and what DNA adducts might form?

- Methodological Answer : Ethyl carbamate is metabolized via cytochrome P450 (CYP2E1) to vinyl carbamate, a DNA-reactive epoxide that forms 1,N6-ethenoadenosine adducts . For this compound, the cyano group may alter metabolic pathways. In vitro assays using liver microsomes (human/rodent) with NADPH cofactors can identify metabolites. DNA adduct profiling requires LC-MS/MS or 32P-postlabeling techniques . Comparative studies should assess CYP isoform specificity and adduct stability .

Q. What experimental strategies resolve contradictions in carcinogenicity data for carbamate derivatives?

- Methodological Answer : Discrepancies in carcinogenicity may arise from species-specific metabolism or exposure duration. Rodent models (mice/rats) with controlled dosing regimens (oral/gavage) and histopathological analysis are standard . For mechanistic clarity, combine in vivo tumorigenicity assays with in vitro genotoxicity tests (Ames, micronucleus). Note that ethyl carbamate’s carcinogenicity correlates poorly with clastogenicity, emphasizing the need for multi-endpoint analyses . Dose-response modeling and benchmark dose (BMD) software can quantify risk thresholds .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations can predict electrophilic sites (e.g., carbamate carbonyl, cyano group) prone to nucleophilic attack. Molecular docking with CYP enzymes (e.g., CYP2E1) identifies binding affinities and metabolic hotspots . QSAR models trained on ethyl carbamate data may extrapolate toxicity, but validation with experimental IC50 values (e.g., enzyme inhibition assays) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.